Lipophilicity Advantage vs. N-Benzyl Analog (CAS 864856-32-6)
The target compound exhibits a higher computed lipophilicity (XLogP3 = 4.5) compared to the N-benzyl analog (CAS 864856-32-6, XLogP3 = 3.8) [1][2]. This 0.7 log unit increase suggests enhanced passive membrane permeability and potentially better CNS penetration or intracellular target access, relevant for cell-based assay design.
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.5 |
| Comparator Or Baseline | N-benzyl-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide (CAS 864856-32-6): XLogP3 = 3.8 |
| Quantified Difference | Δ XLogP3 = +0.7 (18% increase) |
| Conditions | Calculated using XLogP3 algorithm (PubChem release 2025.09.15) |
Why This Matters
Higher lipophilicity may directly impact compound distribution in cellular assays and in vivo models, making the m-tolyl derivative more suitable for targets in lipid-rich environments or requiring membrane transit.
- [1] PubChem. N-(3-methylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide (CID 7119255). Computed Properties: XLogP3 = 4.5. View Source
- [2] PubChem. N-benzyl-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide (CAS 864856-32-6). Computed Properties: XLogP3 = 3.8. View Source
